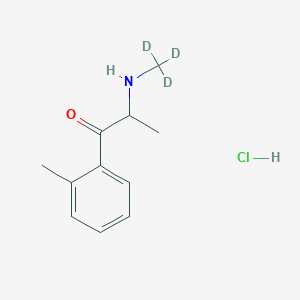
2-Methyl Methcathinone-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl Methcathinone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methcathinone, a psychoactive stimulant belonging to the cathinone class. The compound is often used as a reference material in analytical studies due to its high accuracy and reliability .
Preparation Methods
The synthesis of 2-Methyl Methcathinone-d3 Hydrochloride involves several steps. One common method starts with the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone. The final step involves bromination with hydrobromic acid to produce the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Methyl Methcathinone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl Methcathinone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies investigating the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of psychoactive substances.
Industry: Used in the development of new analytical techniques and quality control processes
Mechanism of Action
The mechanism of action of 2-Methyl Methcathinone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
Comparison with Similar Compounds
2-Methyl Methcathinone-d3 Hydrochloride is similar to other substituted cathinones such as:
3-Methylmethcathinone: Known for its potent inhibition of norepinephrine and dopamine transporters.
4-Methylmethcathinone (Mephedrone): Exhibits strong stimulant properties and is widely studied for its psychoactive effects.
Methcathinone: A closely related compound with similar stimulant effects but differing in the β-keto substituent.
The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for precise analytical studies and research applications .
Properties
CAS No. |
1330277-26-3 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
216.72 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
InChI Key |
BNZJHCPXDZXUMH-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1C.Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















